molecular formula C11H12O2 B8368184 2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde

2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde

Cat. No. B8368184
M. Wt: 176.21 g/mol
InChI Key: SYNKADLJFLFITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3,4,5-Tetrahydro-1-benzoxepine-8-carbaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepine-8-carbaldehyde

InChI

InChI=1S/C11H12O2/c12-8-9-4-5-10-3-1-2-6-13-11(10)7-9/h4-5,7-8H,1-3,6H2

InChI Key

SYNKADLJFLFITJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=C(C1)C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.01 g (8.8 mmol) of 8-bromo-2,3,4,5-tetrahydro-1-benzoxepine in 54 mL of anhydrous tetrahydrofuran and 13.5 mL of hexane under nitrogen cooled in a dry ice/acetone bath was added dropwise 4.1 mL (10.2 mmol, 1.15 equiv) of 2.5M n-butyllithium in tetrahydrofuran, keeping the internal temperature <−65° C. The mixture was stirred with cooling for 45 minutes. A solution of 1.03 mL (13.3 mmol, 1.5 equiv) dimethylformamide in 9 mL of anhydrous tetrahydrofuran was added dropwise over 5 minutes. The mixture was stirred overnight while warming to ambient temperature. The reaction mixture was poured into 81 mL of 2N HCl, and the layers were separated. The aqueous layer was extracted with 3×85 mL of ether. The combined organic layer was washed with 75 mL each of water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 1.64 g of a yellow oil. Purification by flash chromatography (5-40% ethyl acetate in hexanes) gave the product as a colorless oil. MS (m+1)=177.2; 1H NMR (400 MHz, CDCl3) 9.92 (s, 1H), 7.49 (m, 2H), 7.29 (d, 1H, J 7.5 Hz), 4.03 (m, 2H), 2.89 (m, 2H), 2.00 (m, 2H), 1.76 (m, 2H).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
81 mL
Type
reactant
Reaction Step Four

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